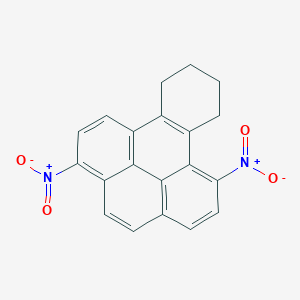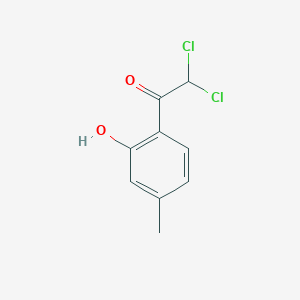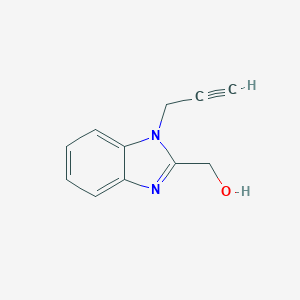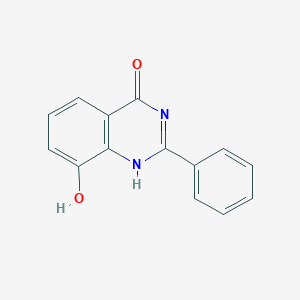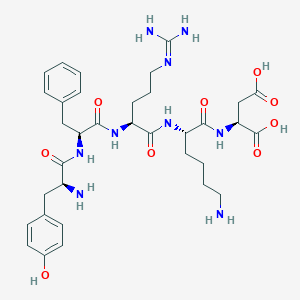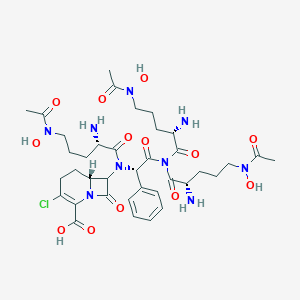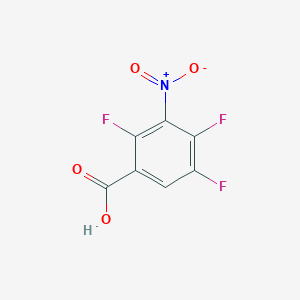![molecular formula C6H6O3 B056195 (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one CAS No. 120200-54-6](/img/structure/B56195.png)
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one, also known as the crown ether derivative, is a cyclic organic compound with a unique structure. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
科学的研究の応用
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has been extensively studied for its potential applications in scientific research. One of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one most promising areas of research is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one field of biochemistry and pharmacology. This compound has been shown to have a high affinity for certain metal ions, such as potassium and sodium, and can be used as a selective ionophore for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions. This property has led to (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples.
作用機序
The mechanism of action of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative is based on its ability to selectively bind to metal ions. This binding occurs through (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one formation of coordination complexes between (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner and (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion. This complex formation can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one chemical and physical properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion, which can be used to detect and measure (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one ion in biological samples.
生化学的および生理学的効果
The biochemical and physiological effects of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative are related to its ability to selectively bind to metal ions. This binding can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one activity of enzymes and o(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner proteins that require metal ions for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oneir function. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has also been shown to have potential applications in drug delivery, as it can selectively bind to certain metal ions and transport drugs to specific cells or tissues.
実験室実験の利点と制限
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has several advantages for use in laboratory experiments. It has a high affinity for certain metal ions, making it a useful tool for detecting and measuring (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions in biological samples. It is also relatively easy to syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesize and has been optimized for high yields and purity. However, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere are also limitations to its use. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited selectivity for certain metal ions, which can lead to false positive results in certain assays.
将来の方向性
There are several future directions for research on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. One area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples. This could lead to advances in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one diagnosis and treatment of diseases related to metal ion imbalances. Ano(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new drug delivery systems based on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one selective binding properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This could lead to more targeted and effective treatments for a variety of diseases. Finally, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere is potential for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative to be used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new materials with unique properties, such as sensors and catalysts.
合成法
The syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one involves (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one reaction of 2,3-epoxy-1-propanol with ethylene glycol in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one presence of a catalyst. The resulting product is (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onen treated with a strong acid to form (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method has been widely used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one laboratory setting and has been optimized for high yields and purity.
特性
CAS番号 |
120200-54-6 |
|---|---|
製品名 |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
分子式 |
C6H6O3 |
分子量 |
126.11 g/mol |
IUPAC名 |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
InChI |
InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1 |
InChIキー |
ZHLTWTLPLRCHHK-MOJAZDJTSA-N |
異性体SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2 |
SMILES |
C1C2C3C(O3)C(C1=O)O2 |
正規SMILES |
C1C2C3C(O3)C(C1=O)O2 |
同義語 |
3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



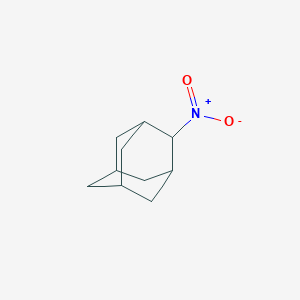
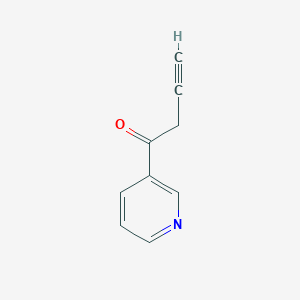
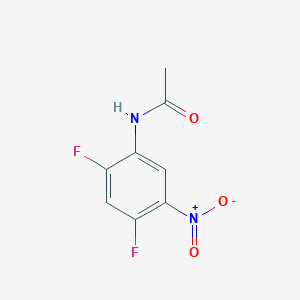
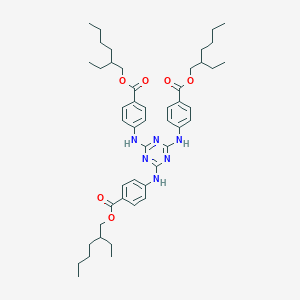
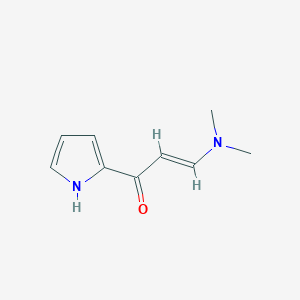
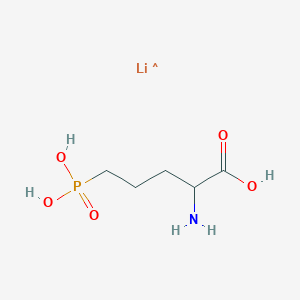
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
